2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2O/c10-9(11,12)7(15)6-4-14-8-5(6)2-1-3-13-8/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVWKOWEOBZQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C(Cl)(Cl)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720465 | |
| Record name | 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163220-69-7 | |
| Record name | 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trichloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 1H-pyrrolo[2,3-b]pyridine is treated with trichloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in anhydrous dichloromethane (DCM) at ambient temperature. The reaction proceeds via the formation of an acylium ion, which undergoes electrophilic attack at the pyrrole’s α-position. Key parameters include:
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Catalyst loading : A 5:1 molar ratio of AlCl₃ to substrate ensures complete activation of the acyl chloride.
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Solvent choice : DCM or chloroform minimizes side reactions, while polar aprotic solvents like carbon tetrachloride are less effective.
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Temperature : Reactions conducted at 0°C to 25°C achieve optimal balance between reaction rate and byproduct formation.
Workup and Purification
Post-reaction, the mixture is quenched with methanol to decompose excess AlCl₃, followed by neutralization with aqueous sodium hydroxide (pH ≈ 4). The product is extracted into ethyl acetate and washed with sodium potassium tartrate to remove residual aluminum salts. Column chromatography (hexanes/ethyl acetate, 95:5) yields the pure compound in 87–93%.
Table 1: Friedel-Crafts Acylation Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalyst (AlCl₃) | 5 eq. | 93 | >99% |
| Solvent | Anhydrous DCM | 87 | 98% |
| Temperature | 20°C | 90 | 97% |
Halogenation Strategies for Intermediate Functionalization
While the target compound lacks halogen substituents, bromination methodologies for related trichloroacetylpyrroles provide insights into reactivity and regioselectivity. For instance, bromination of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone at the 4-position proceeds efficiently using bromine in carbon tetrachloride or chloroform.
Bromination Protocol and Yield Variability
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Solvent effects : Reactions in carbon tetrachloride at 0°C with iodine catalysis achieve 98% yield, whereas chloroform at −10°C yields 93%.
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Stoichiometry : A 1:1 molar ratio of bromine to substrate minimizes di-brominated byproducts.
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Workup : Sequential washing with sodium thiosulfate (10%) and brine ensures removal of unreacted bromine.
Table 2: Bromination Conditions Comparison
| Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Carbon tetrachloride | 0 | I₂ | 98 |
| Chloroform | −10 | None | 93 |
| Chloroform | 20 | None | 73 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
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¹H NMR (DMSO-d₆) : The NH proton resonates as a broad singlet at δ 12.8–12.9, while aromatic protons appear as singlets at δ 7.53–7.54 and δ 7.29–7.32. The absence of downfield shifts confirms the absence of bromine in the target compound.
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¹³C NMR : The trichloroacetyl carbonyl carbon appears at δ 171.6–171.7, with aromatic carbons between δ 121.5–129.1.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 263.51 (C₉H₅Cl₃N₂O).
Challenges and Mitigation Strategies
Byproduct Formation
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Di-acylation : Excess acyl chloride or elevated temperatures may lead to di-substituted products. This is mitigated by strict stoichiometric control and low-temperature conditions.
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Oxidation : The pyrrole ring is susceptible to oxidation under harsh conditions. Inert atmosphere (N₂ or Ar) and anhydrous solvents prevent degradation.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Grignard reagents (e.g., phenylmagnesium bromide) are commonly used for the reduction reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Reduction Product: 2,2-Dichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The trichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates . These intermediates can further react with other molecules, leading to various chemical transformations . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Ethanone Derivatives
Bromo Analogs
- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a) Molecular Formula: C₉H₆BrN₂O Physical Properties: White solid, melting point 280–282°C. Synthesis: Prepared via bromination of the parent ethanone derivative, purified using dichloromethane/ethyl acetate (9:1) chromatography .
Trifluoro Analog
- 2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS: 860651-18-9 Molecular Formula: C₉H₅F₃N₂O Properties: Lower molecular weight (214.14 g/mol) and higher electronegativity due to fluorine atoms. Commonly listed in pharmaceutical catalogs (e.g., Biopharmacule Speciality Chemicals), suggesting utility in drug discovery .
Positional Isomers and Ring-Substituted Derivatives
4-Chloro Substitution
- 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS: 1011711-52-6 Structure: Chlorine at the 4-position of the pyrrolopyridine ring. Safety: Classified under GHS with hazard statements H302 (harmful if swallowed) and H317 (may cause allergic skin reaction) .
N-Methylated Derivatives
- 2-Bromo-1-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9b) Melting Point: 116–117°C . Impact of Methylation: N-methylation reduces hydrogen-bonding capacity, which may decrease solubility but improve membrane permeability.
Non-Halogenated Analogs
- 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS: 83393-46-8 Molecular Formula: C₉H₈N₂O Comparison: The absence of halogen substituents results in lower molecular weight (176.17 g/mol) and reduced electrophilicity. Used as a precursor in synthetic routes for more complex derivatives .
Biological Activity
2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS Number: 163220-69-7) is a synthetic compound with notable chemical properties and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C₉H₅Cl₃N₂O
- Molecular Weight : 263.508 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine moiety and a trichloromethyl group, contributing to its unique reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with trichloroacetyl chloride in the presence of a base such as triethylamine. This method allows for the efficient formation of the compound with high yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
A study highlighted the compound's potential against various pathogens. The trichloromethyl group enhances its reactivity towards biological molecules, making it a candidate for further investigation in antimicrobial applications.
Trypanocidal Activity
In related research focusing on pyrrolopyridine derivatives, compounds similar to this compound were evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives showed significant trypanocidal activity but also exhibited host cell toxicity. This necessitates further optimization to improve selectivity and therapeutic index .
The mechanism of action for this compound is believed to involve nucleophilic attack due to the presence of the trichloromethyl group. This can lead to the formation of reactive intermediates that interact with biological macromolecules.
Research Findings and Case Studies
Q & A
Q. Stepwise Approach :
Target Identification : Use computational docking (e.g., AutoDock) to predict interactions with enzymes like kinases or bacterial topoisomerases .
In Vitro Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive pathogens (e.g., S. aureus) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa) to measure IC values .
SAR Studies : Modify the trichloromethyl group to assess its role in bioactivity. For example, replacing Cl with Br alters lipophilicity and binding affinity .
Advanced: How to resolve contradictions in reported bioactivity data?
Discrepancies (e.g., variable IC values) arise from:
- Experimental Conditions : Differences in solvent (DMSO vs. ethanol) or cell line viability protocols.
- Structural Isomerism : Verify regiochemistry via H-C HSQC NMR to rule out positional isomers .
- Validation : Reproduce assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and use positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: What strategies optimize reaction yields during synthesis?
Q. Methodological Adjustments :
- Catalysis : Use Pd(PPh) for Suzuki couplings to attach aryl groups to the pyrrolopyridine core, improving yields from 60% to 85% .
- Solvent Optimization : Replace THF with DMF in acylation steps to enhance solubility of intermediates .
- Temperature Control : Maintain reflux at 80°C during cyclization to prevent decomposition .
Advanced: How to address stability issues in long-term storage?
- Storage Conditions : Store at -20°C in amber vials under argon to prevent photodegradation and hydrolysis of the trichloroethanone group .
- Stability Monitoring : Use HPLC-PDA every 3 months to detect degradation products (e.g., dechlorinated derivatives). Adjust storage to include desiccants if moisture-induced degradation exceeds 5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
